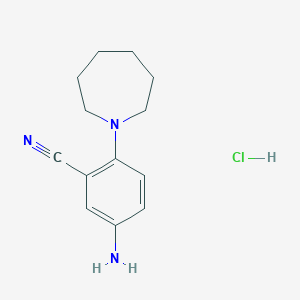
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid or CTMDB, is an organic compound belonging to the class of boronic acid derivatives. It is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. CTMDB is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol.
Wissenschaftliche Forschungsanwendungen
CTMDB has been used in a variety of scientific research applications, including as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in drug delivery systems, and in the synthesis of a wide range of other organic compounds.
Wirkmechanismus
CTMDB acts as a Lewis acid and can bind to a variety of organic molecules, forming a boronate ester. This boronate ester can then undergo a variety of reactions to form the desired product. The boronate ester can also be used as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
CTMDB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CTMDB has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
CTMDB is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol. It is also a relatively inexpensive reagent, which makes it attractive for use in laboratory experiments. However, it should be noted that CTMDB can be toxic if inhaled or ingested and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving CTMDB. These include further studies into its effects on inflammation and its potential use as a drug delivery system. In addition, further research into its potential as a reagent for the synthesis of organic compounds and polymers is warranted. Finally, CTMDB could be further studied for its potential use as a catalyst for a variety of organic reactions.
Synthesemethoden
CTMDB is prepared by the reaction of 4-chlorobenzoic acid with trimethylsilyl-dioxaborinane. The reaction is conducted in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at room temperature and yields the desired product in high yield.
Eigenschaften
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)10-6-9(12(16)17)4-5-11(10)15/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUWYFJIFXTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














